![molecular formula C19H18O4 B14367712 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane CAS No. 92599-34-3](/img/structure/B14367712.png)
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane is an organic compound that features a phenanthrene core substituted with methoxy groups and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Epoxidation: The final step involves the formation of the oxirane ring. This can be achieved by reacting the phenanthrene derivative with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}ethanol: Similar structure but with an alcohol group instead of an oxirane ring.
3,6-Dimethoxyphenanthrene: Lacks the oxirane ring and the oxy-methyl group.
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}amine: Contains an amine group instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane makes it uniquely reactive compared to its analogs. This reactivity allows it to participate in a wider range of chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
92599-34-3 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-[(3,6-dimethoxyphenanthren-4-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C19H18O4/c1-20-14-7-5-12-3-4-13-6-8-17(21-2)19(18(13)16(12)9-14)23-11-15-10-22-15/h3-9,15H,10-11H2,1-2H3 |
Clave InChI |
KWJITMCAIRLTEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)OCC4CO4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




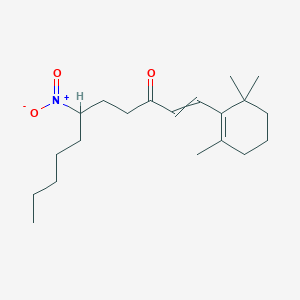
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
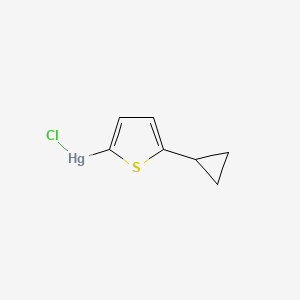

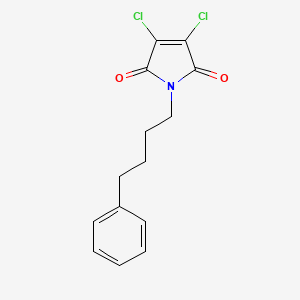
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
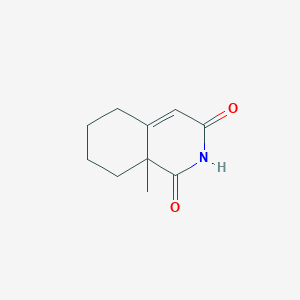

![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
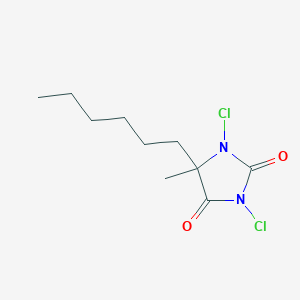
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
